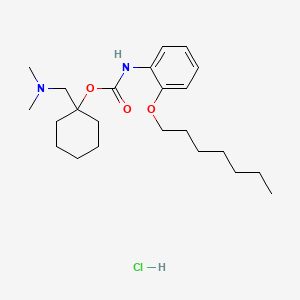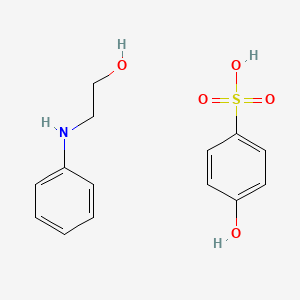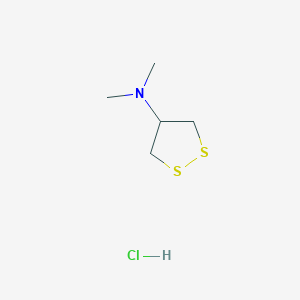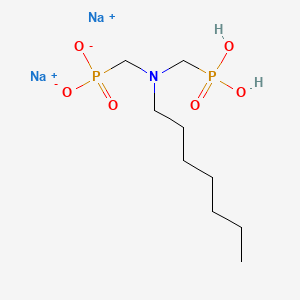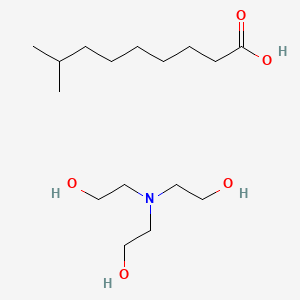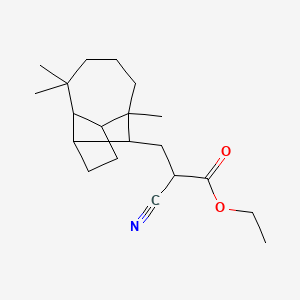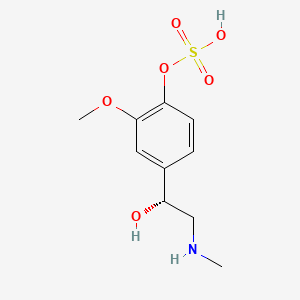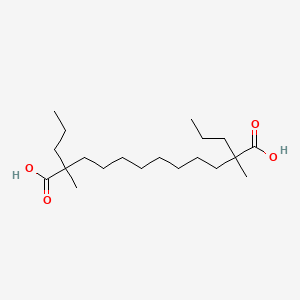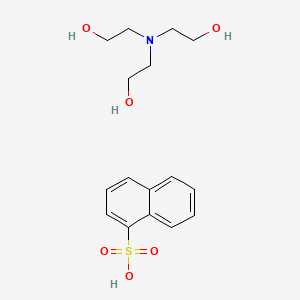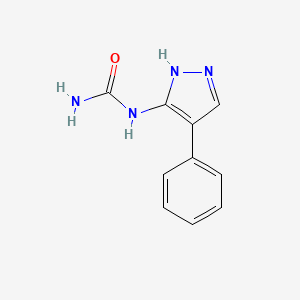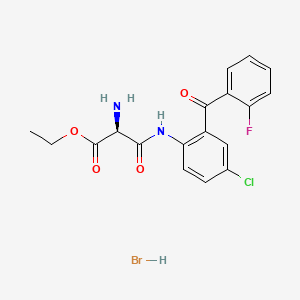
Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt is a complex organic compound with a unique structure that includes xanthylium as the core, substituted with dimethylphenyl and sulfophenyl groups. This compound is known for its vibrant color properties and is often used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt typically involves multiple steps:
Formation of the Xanthylium Core: The xanthylium core is synthesized through a series of condensation reactions involving phenolic compounds and aldehydes under acidic conditions.
Substitution with Dimethylphenyl Groups:
Sulfonation: The final step involves the sulfonation of the phenyl ring, which is carried out using sulfuric acid or other sulfonating agents to introduce the sulfophenyl group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the xanthylium core, converting it to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for substitution reactions.
Major Products
The major products formed from these reactions include various substituted xanthylium derivatives, quinones, and reduced forms of the original compound.
科学的研究の応用
Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the production of colored materials, including textiles and inks.
作用機序
The compound exerts its effects primarily through its ability to absorb and emit light. The molecular targets include various cellular components that interact with the compound’s chromophore, leading to changes in their optical properties. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, which can induce cell death in targeted cancer cells.
類似化合物との比較
Similar Compounds
Rhodamine B: Another xanthylium-based dye with similar applications in staining and photodynamic therapy.
Fluorescein: A dye with comparable optical properties but different chemical structure.
Eosin Y: Used in similar biological staining applications but has a different core structure.
Uniqueness
Xanthylium, 3,6-bis((2,6-dimethylphenyl)amino)-9-(2-sulfophenyl)-, inner salt is unique due to its specific substitution pattern, which imparts distinct optical properties and reactivity compared to other xanthylium derivatives. Its sulfonated phenyl group enhances its solubility in aqueous environments, making it particularly useful in biological and industrial applications.
特性
CAS番号 |
60275-11-8 |
|---|---|
分子式 |
C35H30N2O4S |
分子量 |
574.7 g/mol |
IUPAC名 |
2-[3-(2,6-dimethylanilino)-6-(2,6-dimethylphenyl)azaniumylidenexanthen-9-yl]benzenesulfonate |
InChI |
InChI=1S/C35H30N2O4S/c1-21-9-7-10-22(2)34(21)36-25-15-17-27-30(19-25)41-31-20-26(37-35-23(3)11-8-12-24(35)4)16-18-28(31)33(27)29-13-5-6-14-32(29)42(38,39)40/h5-20,36H,1-4H3,(H,38,39,40) |
InChIキー |
XECPZCIPBHMXQF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC2=CC3=C(C=C2)C(=C4C=CC(=[NH+]C5=C(C=CC=C5C)C)C=C4O3)C6=CC=CC=C6S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


